1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-
CAS No.: 110592-39-7
Cat. No.: VC8047773
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110592-39-7 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | methyl (2S)-1-acetyl-2,3-dihydroindole-2-carboxylate |
Standard InChI | InChI=1S/C12H13NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-6,11H,7H2,1-2H3/t11-/m0/s1 |
Standard InChI Key | OLNXWFGVNGEHRF-NSHDSACASA-N |
Isomeric SMILES | CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OC |
SMILES | CC(=O)N1C(CC2=CC=CC=C21)C(=O)OC |
Canonical SMILES | CC(=O)N1C(CC2=CC=CC=C21)C(=O)OC |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound belongs to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The 2,3-dihydro modification indicates partial saturation of the pyrrole ring, resulting in a non-aromatic indoline system . Key functional groups include:
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Acetyl group (-COCH₃) at the N1 position.
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Methyl ester (-COOCH₃) at the C2 carboxylic acid.
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic properties. The (2S) configuration has been confirmed via chiral resolution techniques and X-ray crystallography in related indoline derivatives .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Patent-Based Synthesis
The primary synthetic route is described in US Patent 20050054630A1 by Dolle and Chu (2005) . The method involves:
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Indoline ring formation: Cyclization of a substituted aniline derivative under acidic conditions.
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Acetylation: Treatment with acetyl chloride to introduce the N1-acetyl group.
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Esterification: Reaction with methanol in the presence of a catalyst to form the C2 methyl ester.
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Chiral resolution: Use of a chiral auxiliary or enzymatic resolution to isolate the (2S)-enantiomer .
The patent reports a yield of ~92% for the final step, with purity confirmed via HPLC . Alternative routes may employ asymmetric hydrogenation or organocatalytic methods to achieve enantioselectivity .
Industrial-Scale Production
Scalable synthesis requires optimizing solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium for hydrogenation). Environmental considerations include recycling solvents and minimizing waste via green chemistry principles.
Chemical Reactivity and Stability
Functional Group Transformations
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Ester hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/H₂O).
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Acetyl group removal: Acidic or basic hydrolysis cleaves the N-acetyl group, yielding the parent indoline .
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Oxidation: The dihydroindole ring can oxidize to regenerate the aromatic indole system under strong oxidizing agents (e.g., DDQ) .
Stability Profile
The compound is stable under inert atmospheres but susceptible to:
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Hydrolysis in aqueous acidic/basic environments.
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Photodegradation upon prolonged UV exposure.
Storage recommendations include airtight containers at 2–8°C with desiccants .
Precaution | Description |
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Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
Ventilation | Use fume hoods to avoid inhalation |
Storage | Cool, dry place away from light |
Disposal | Incinerate or use licensed waste handlers |
Applications in Pharmaceutical Research
Drug Intermediate
This compound serves as a precursor in synthesizing:
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Kinase inhibitors: The indoline scaffold is prevalent in anticancer agents targeting EGFR or VEGFR .
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Neurological agents: Acetylated indolines modulate serotonin receptors, relevant for antidepressants .
Case Study: Analogs in Clinical Trials
A derivative, methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS 1253769-13-9), is under investigation for anti-inflammatory properties . This highlights the versatility of the indoline core in drug discovery.
Comparison with Related Compounds
(2S)-Methyl Indoline-2-carboxylate (CAS 141410-06-2)
This analog lacks the N1-acetyl group, reducing steric hindrance and altering reactivity. Key differences include:
1-Methylindoline-2-carboxylic Acid (CAS 140397-34-8)
The free carboxylic acid form exhibits higher aqueous solubility, making it suitable for formulation in parenteral drugs .
Future Directions
Research Opportunities
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Structure-activity relationship (SAR) studies: Modifying the acetyl or ester groups to enhance bioavailability.
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Green synthesis: Developing catalytic asymmetric routes to improve enantiomeric excess (ee).
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